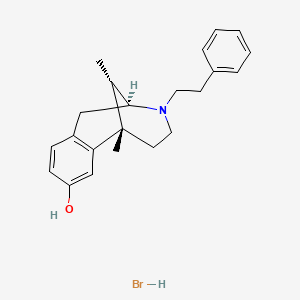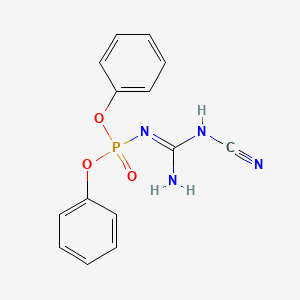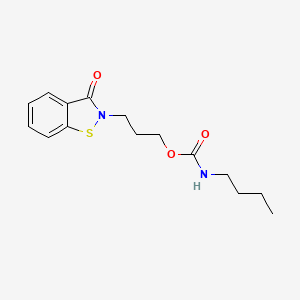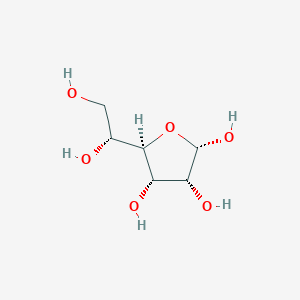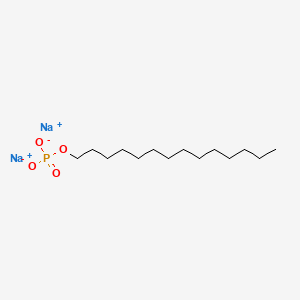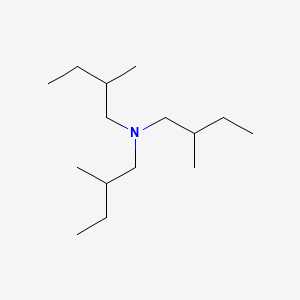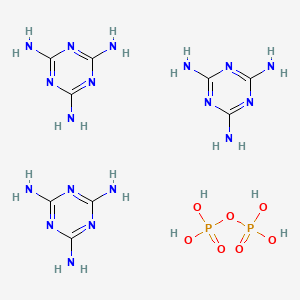
2-Methyltetradecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradecyl acrylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from acrylic acid and 2-methyltetradecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties and applications in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradecyl acrylate typically involves the esterification of acrylic acid with 2-methyltetradecanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with 2-methyltetradecanol in the presence of a catalyst and a dehydrating agent. The continuous flow method offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyltetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield acrylic acid and 2-methyltetradecanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Radical initiators, heat, or UV light.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Nucleophiles such as thiols and amines, often under mild conditions.
Major Products:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 2-methyltetradecanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyltetradecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
Mécanisme D'action
The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .
Comparaison Avec Des Composés Similaires
- 2-Methylbutyl acrylate
- 2-Methylhexyl acrylate
- 2-Methyloctyl acrylate
Comparison: 2-Methyltetradecyl acrylate is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences the physical characteristics of the resulting polymers. Compared to shorter-chain acrylates, it provides enhanced flexibility and lower glass transition temperatures in polymer applications .
Propriétés
Numéro CAS |
93804-51-4 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-methyltetradecyl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |
Clé InChI |
UHSGJVXENOKVTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


